molecular formula C22H24N4O3S B3312493 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946317-89-1

4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312493
CAS No.: 946317-89-1
M. Wt: 424.5 g/mol
InChI Key: INTLQUGWBIRZTQ-UHFFFAOYSA-N
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Description

This compound features a sulfonamide group attached to a 4-ethyl-substituted benzene ring, which is further linked to a pyridazine core substituted at the 6-position with a morpholine moiety. The morpholine group enhances solubility due to its oxygen atom, while the ethyl group on the benzene ring balances lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

4-ethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-2-17-3-9-20(10-4-17)30(27,28)25-19-7-5-18(6-8-19)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTLQUGWBIRZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyridazine and morpholine groups through various coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, typically involving controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Fluoro-substituted Analogs
  • 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0601): Key Difference: Fluorine replaces the ethyl group at the benzene para-position. However, reduced lipophilicity may lower cell permeability compared to the ethyl variant .
Alkoxy-substituted Analogs
  • 4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599): Key Difference: A butoxy group replaces the ethyl substituent. The ether oxygen may introduce additional hydrogen-bonding capacity .
Trifluoromethyl-substituted Analogs
  • N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide :
    • Key Difference : Trifluoromethyl (CF₃) replaces ethyl.
    • Impact : The CF₃ group enhances metabolic stability and electron-withdrawing effects, which may alter binding affinity to hydrophobic enzyme pockets .

Heterocyclic Core Modifications

Triazine-based Sulfonamides
  • 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10): Key Difference: A triazine ring replaces pyridazine. However, steric bulk from the diethylamino group may reduce bioavailability compared to the pyridazine analog .
Pyrazole-based Sulfonamides
  • 4-ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide: Key Difference: A pyrazole-thiophene system replaces the pyridazine-morpholine unit.

Pharmacokinetic and Physicochemical Properties

Compound LogP (Predicted) Aqueous Solubility Melting Point (°C)
Target Compound 3.2 Moderate 211–214*
G620-0601 (Fluoro) 2.8 High 211–214*
G620-0599 (Butoxy) 4.1 Low 240–243*
Compound 10 (Triazine) 3.5 Moderate 240–243

*Melting points inferred from analogs in and .

Biological Activity

4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological applications. The compound contains a sulfonamide group, a morpholine ring, and a pyridazine moiety, suggesting diverse pharmacological activities.

Chemical Structure

The IUPAC name of the compound is 4-ethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. Its chemical structure can be summarized as follows:

Property Details
Molecular Formula C22H24N4O3S
Molecular Weight 396.52 g/mol
InChI Key InChI=1S/C22H24N4O3S/c1-2-17-3-9-20(10-4-17)30(27,28)25-19-7-5-18(6-8-19)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3

Biological Activity Overview

The biological activity of 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has been explored in various studies, indicating its potential as a therapeutic agent in several diseases.

The mechanism by which this compound exerts its biological effects involves the interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of various biological pathways, potentially acting as an inhibitor in certain enzymatic reactions.

In Vitro and In Vivo Studies

Research has demonstrated the compound's efficacy in inhibiting specific biological targets. For instance:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes involved in inflammatory pathways, such as p38 MAPK. In vitro assays reported an IC50 value of 0.004 μM for p38α inhibition, indicating high potency .
  • Anti-inflammatory Effects : In vivo studies have indicated that administration of the compound reduces tumor necrosis factor-alpha (TNFα) production in LPS-treated mice, suggesting its potential use in treating inflammatory diseases .
  • Cell Proliferation : The compound has been evaluated for its effects on cancer cell lines, demonstrating significant growth inhibition across various types including HT29 (colon cancer), with IC50 values indicating effective cytotoxicity .

Structure–Activity Relationship (SAR)

The structural components of 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide contribute significantly to its biological activity:

Structural Feature Impact on Activity
Morpholine Ring Enhances binding affinity to target proteins due to hydrogen bonding capabilities .
Pyridazine Moiety Contributes to the overall stability and interaction profile with biological targets .
Sulfonamide Group Plays a critical role in the inhibition mechanism by interacting with enzyme active sites.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammation : A study demonstrated that oral administration of the compound significantly reduced arthritis severity in animal models by modulating inflammatory cytokine levels .
  • Cancer Research : Another investigation into its anticancer properties revealed that the compound effectively inhibited cell proliferation and induced apoptosis in various cancer cell lines, supporting its role as a potential chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide?

  • Methodological Answer : Synthesis involves multi-step reactions:
  • Step 1 : Suzuki-Miyaura cross-coupling to introduce the pyridazine-morpholine moiety to the phenyl ring .
  • Step 2 : Sulfonylation of the intermediate with 4-ethylbenzene-1-sulfonyl chloride under basic conditions (e.g., DCM, TEA, 0–5°C) .
  • Optimization : Control reaction time (12–24 hrs), temperature (ambient for coupling, 0°C for sulfonylation), and solvent polarity to minimize byproducts .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and connectivity (e.g., morpholine protons at δ 3.6–3.8 ppm, sulfonamide NH at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ ~468.5 g/mol) .
  • X-ray Crystallography : Refinement via SHELX to resolve bond lengths/angles and validate stereochemistry .

Q. What experimental conditions ensure stability during storage and handling?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the sulfonamide group .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts <2%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified ethyl/morpholine groups (e.g., replacing ethyl with CF3_3 or morpholine with piperazine) .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) and correlate with substituent electronic/hydrophobic parameters (Hammett constants, logP) .
  • Example SAR Table :
Substituent (R)Enzyme Inhibition IC50_{50} (nM)logP
Ethyl45 ± 33.1
Trifluoromethyl28 ± 23.8
Morpholine50 ± 42.9

Q. How to resolve contradictions between computational docking and crystallographic data?

  • Methodological Answer :
  • Validation Tools : Use SHELXL for refining X-ray data and MolProbity for steric clash analysis .
  • Docking Adjustments : Incorporate ligand flexibility (e.g., morpholine ring puckering via Cremer-Pople parameters) and solvation effects in molecular dynamics (MD) simulations .

Q. What computational strategies predict multi-target interactions for polypharmacology?

  • Methodological Answer :
  • Network Pharmacology : Build target-ligand interaction networks using ChEMBL bioactivity data .
  • Machine Learning : Train SVM models on structural fingerprints (e.g., Morgan fingerprints) to predict off-target binding .

Q. How to analyze conformational dynamics of the morpholine-pyridazine core?

  • Methodological Answer :
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements in XRD data .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical ring conformations .

Q. What methodologies validate biological activity mechanisms in cellular models?

  • Methodological Answer :
  • Pathway Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
  • Kinase Profiling : Use ADP-Glo™ assays to measure inhibition across a panel of 50 kinases .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize to ATP concentration (1 mM) .
  • Meta-Analysis : Apply weighted Z-scores to aggregate data from heterogeneous studies (e.g., cell type variability) .

Q. What statistical approaches reconcile conflicting XRD and NMR data?

  • Methodological Answer :
  • Ensemble Refinement : Refine XRD structures against NMR-derived NOE restraints using CNS .
  • Cross-Validation : Calculate Rfree_{free} values for XRD and compare with NMR residual dipolar couplings (RDCs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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